molecular formula C16H28O B1611557 2-Dodecylfuran CAS No. 75308-12-2

2-Dodecylfuran

Cat. No. B1611557
CAS RN: 75308-12-2
M. Wt: 236.39 g/mol
InChI Key: YCHOIEWPPPNUFM-UHFFFAOYSA-N
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Description

2-Dodecylfuran, also known as 2-dodecyl-2H-furan, is a synthetic organic compound that belongs to the furan family. It is a colorless liquid with a molecular formula of C16H30O and a molecular weight of 238.41 g/mol. 2-Dodecylfuran is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Gas Storage and Capture

2-Dodecylfuran has implications in the field of gas storage and capture. Studies have explored the role of additives like sodium dodecyl sulfate (SDS) in enhancing the formation rates of gas hydrates, which are crucial for natural gas storage. Tetrahydrofuran (THF), a molecule structurally similar to 2-dodecylfuran, combined with SDS, significantly improves gas storage capacity and formation rate, making it a potential promoter for storing natural gas as hydrate (Kakati et al., 2016); (Torré et al., 2012).

Biomolecular and Protein Research

In the realm of biomolecular and protein research, 2-dodecylfuran derivatives play a role in protein solubilization and analysis. The use of compounds like sodium dodecyl sulfate (SDS) is prominent in solubilizing protein samples for mass spectrometry analysis. Techniques like online high-throughput proteomics utilize SDS for simplifying sample processing procedures (Serra et al., 2018).

Antioxidant and Antifungal Properties

Derivatives of 2-dodecylfuran, such as dodecyl protocatechuate, have demonstrated antioxidant and antifungal properties. These compounds, when loaded into nanostructured lipid systems (NLS), show enhanced antifungal activity and inhibition of fungal adhesion, which is crucial in the treatment of infections caused by fungi like Paracoccidioides brasiliensis (Medina-Alarcón et al., 2017).

Surface Science and Corrosion Inhibition

In surface science and materials, 2-dodecylfuran derivatives are investigated for their role in corrosion inhibition. Novel cationic surfactants, such as 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, have been studied for their effectiveness in protecting carbon steel pipelines in oil and gas wells, demonstrating their potential in industrial applications (Hegazy et al., 2016).

properties

IUPAC Name

2-dodecylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOIEWPPPNUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502709
Record name 2-Dodecylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dodecylfuran

CAS RN

75308-12-2
Record name 2-Dodecylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 68.1 g (1.0 mole) of furan and 500 ml of anhydrous ether is stirred at -20° C. after which 1.1 moles (458 ml of a 2.4 molar hexane solution) of butyllithium is added slowly with stirring. The reaction mixture is stirred for 1 hour, then 284 g (1.2 moles) of 1-bromododecane is added. The reaction mixture is stirred at room temperature for 4 hours after which it is poured into a saturated ammonium chloride solution. The organic layer is separated and washed with water and brine, dried over sodium sulfate and distilled under reduced pressure to give 2-dodecylfuran.
Name
Quantity
68.1 g
Type
reactant
Reaction Step One
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500 mL
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solvent
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284 g
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Athaley, B Saha, M Ierapetritou - AIChE Journal, 2019 - Wiley Online Library
… C and 7 bar to form 2-dodecylfuran. Product stream (stream 15) is … 2-dodecylfuran. Heptane and water are separated via a decanter (S-V11) and the heptane is recycled. 2-Dodecylfuran …
Number of citations: 23 aiche.onlinelibrary.wiley.com
KE Joseph, DS Park, C Krumm, M Koehle… - 25th North American …, 2017 - nam.confex.com
… The ketone functionality can be eliminated via selective hydrogenation using copper chromite (2CuO-Cr2O3) to produce 2-dodecylfuran with 90% yield (Figure 1D). Additionally, a third …
Number of citations: 2 nam.confex.com
DS Park, KE Joseph, M Koehle, C Krumm… - ACS central …, 2016 - ACS Publications
… Variation of the reaction temperature and hydrogen pressure resulted in varying yield of the reduced 2-dodecylfuran from less than 1% (350 psi of H 2 , 220 C) to over 91% (100 psi of H …
Number of citations: 76 pubs.acs.org
L Eschen-Lippold, T Draeger, A Teichert… - Journal of agricultural …, 2009 - ACS Publications
… (2E)-4-oxohexadec-2-enoic acid (3) began with the simple 2-alkylation of furan via deprotonation with n-buthyllithium and subsequent reaction with dodecyl bromide to 2-dodecylfuran (…
Number of citations: 31 pubs.acs.org
KE Joseph - 2018 - search.proquest.com
… -2-yl)dodecan-1-one ie 2-dodecanoylfuran to form 2-dodecylfuran … have a significant effect on the selectivity/yield of 2-dodecylfuran (… The purity of the product 2-dodecylfuran after rotary …
Number of citations: 2 search.proquest.com
P Rivero, V Ivanova, X Barril, M Casampere… - Targeting … - papers.ssrn.com
… Moreover, 2,5-disubtituted furan compounds (3a-c) were synthesized by sequential furan alkylation using 2-furyllithium as nucleophile to obtain 2-dodecylfuran 1024 in a 99% yield. …
Number of citations: 0 papers.ssrn.com
F Castañeda, AL Zanocco, M Meléndrez… - … of Photochemistry and …, 2004 - Elsevier
Three lipid-soluble furan derivatives, 2,5-disubstituted with different n-alkyl chains, and a terminal trimethylammonium group were obtained by reaction of a metalated monoalkylfuran …
Number of citations: 11 www.sciencedirect.com
F Castañeda Magliona, A Zanocco Loyola… - 2004 - repositorio.uchile.cl
Three lipid-soluble furan derivatives, 2,5-disubstituted with different n-alkyl chains, and a terminal trimethylammonium group were obtained by reaction of a metalated monoalkylfuran …
Number of citations: 0 repositorio.uchile.cl
A Athaley - 2020 - search.proquest.com
Biomass processing has been identified as a promising source of energy that can replace the use of fossil fuels in the near future. It can be used to produce both high-volume and low-…
Number of citations: 1 search.proquest.com
BM Trost, JA Flygare - The Journal of Organic Chemistry, 1994 - ACS Publications
A new atom-economical synthetic strategy for the synthesis of furansemerges from ß,-unsaturated ketones which are readily available from acetylenes and allyl alcohols by simple …
Number of citations: 80 pubs.acs.org

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